Einecs 301-001-1

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1982. Such compounds are typically industrial chemicals, including organometallics, fluorinated compounds, or metal salts, as exemplified in EINECS listings . Regulatory and academic interest in these compounds stems from their environmental persistence, toxicity, and applications in manufacturing .

Properties

CAS No. |

93966-49-5 |

|---|---|

Molecular Formula |

C17H37N3O2 |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

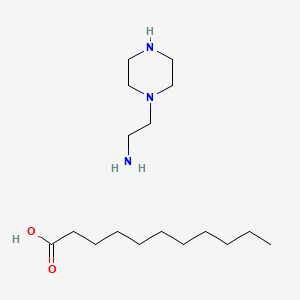

2-piperazin-1-ylethanamine;undecanoic acid |

InChI |

InChI=1S/C11H22O2.C6H15N3/c1-2-3-4-5-6-7-8-9-10-11(12)13;7-1-4-9-5-2-8-3-6-9/h2-10H2,1H3,(H,12,13);8H,1-7H2 |

InChI Key |

NATYWFNWKHOGQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)O.C1CN(CCN1)CCN |

Related CAS |

93882-32-7 |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 301-001-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction pathway. The major products formed from these reactions vary based on the reaction conditions and reagents used .

Scientific Research Applications

Einecs 301-001-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions and synthesis processes. In biology, it may be utilized in studies related to cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in the production of other chemicals, materials, or products .

Mechanism of Action

The mechanism of action of Einecs 301-001-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, biochemical pathways, or physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

EINECS compounds are categorized by functional groups and structural motifs. For example:

- Metal-organic complexes (e.g., chromium or copper salts) exhibit ionic bonding and catalytic properties .

- Cyanides and nitriles (e.g., cyanomethane derivatives) are reactive intermediates in organic synthesis .

Table 1: Key Properties of EINECS Compounds

Toxicity and Predictive Modeling

For instance, models trained on HPV (High Production Volume) chemicals predict only ~10% of EINECS compounds with experimental-level accuracy . Similarity-based approaches, such as RASAR (Read-Across Structure Activity Relationships), leverage structural analogs (e.g., perfluorinated compounds in Figure 7 of ) to extrapolate toxicity for unlabeled EINECS entries . However, gaps persist for rare or novel structures like EINECS 301-001-1.

Regulatory and Environmental Impact

- Perfluorinated compounds : Regulated under EU REACH due to bioaccumulation and endocrine disruption risks .

- Metal salts : Subject to heavy metal discharge limits (e.g., Cu²⁺ in wastewater) .

- Cyanides : Managed via strict handling protocols to prevent acute toxicity .

Tables/Figures

Q & A

Basic Research Questions

Q. How can researchers systematically characterize the physicochemical properties of Einecs 301-001-1 to ensure reproducibility across studies?

- Methodological Answer : Begin with a multi-technique approach:

- Structural identification : Use NMR, FTIR, and mass spectrometry to confirm molecular structure .

- Purity assessment : Employ HPLC or GC-MS with internal standards to quantify impurities (<1% threshold) .

- Thermal stability : Conduct TGA/DSC under controlled atmospheres to identify decomposition pathways .

- Reproducibility : Document experimental conditions (e.g., solvent grade, humidity) and share raw data in supplementary materials .

Q. What experimental design principles should guide the synthesis and purification of this compound for kinetic studies?

- Methodological Answer :

- Control variables : Fix temperature (±0.1°C), solvent batch, and agitation speed to minimize confounding factors .

- Replication : Perform triplicate runs with independent reagent batches to assess inter-experimental variability .

- Negative controls : Include solvent-only and catalyst-free setups to rule out artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different pH conditions?

- Methodological Answer :

- Hypothesis testing : Use a fractional factorial design to isolate pH effects from ionic strength or counterion interactions .

- In-situ monitoring : Deploy real-time techniques like UV-Vis spectroscopy or electrochemical sensors to capture transient intermediates .

- Comparative analysis : Cross-reference data with computational models (e.g., DFT calculations for protonation states) .

Q. What statistical frameworks are most robust for analyzing dose-response relationships involving this compound in biological assays?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or logistic models using software like GraphPad Prism, reporting R² and confidence intervals .

- Outlier handling : Apply Grubbs’ test or robust regression to mitigate skewed results from biological variability .

- Meta-analysis : Aggregate datasets from multiple labs using random-effects models to quantify heterogeneity .

Q. How should researchers design mechanistic studies to distinguish between radical vs. ionic pathways in this compound-mediated reactions?

- Methodological Answer :

- Radical trapping : Introduce TEMPO or BHT to quench radical intermediates; monitor reaction progress via EPR .

- Isotopic labeling : Use deuterated solvents or ¹⁸O-labeled reagents to track atom transfer pathways .

- Kinetic isotope effects : Compare reaction rates in H₂O vs. D₂O to infer transition-state mechanisms .

Data Integrity & Reporting

Q. What criteria should govern the inclusion/exclusion of anomalous spectral data for this compound in publications?

- Methodological Answer :

- Predefined thresholds : Establish criteria for signal-to-noise ratios (>10:1) and baseline stability during peer-review protocol registration .

- Transparency : Disclose all raw data in repositories like Zenodo, even if excluded from analysis, with justification .

- Peer validation : Use blinded re-analysis by independent collaborators to confirm outlier status .

Q. How can cross-disciplinary approaches (e.g., computational chemistry + experimental toxicology) enhance the predictive modeling of this compound’s environmental fate?

- Methodological Answer :

- QSAR modeling : Train algorithms on experimental logP and biodegradability data to predict partition coefficients .

- Microcosm studies : Simulate environmental matrices (soil/water) with LC-MS/MS quantification of degradation products .

- Uncertainty quantification : Report prediction intervals and sensitivity analyses for model parameters .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in extrapolating in vitro findings for this compound to in vivo systems, and how can they be mitigated?

- Methodological Answer :

- Bioavailability adjustments : Account for plasma protein binding and hepatic metabolism using physiologically based pharmacokinetic (PBPK) models .

- Dose scaling : Apply allometric scaling (e.g., body surface area) rather than direct mg/kg conversions .

- Negative controls : Include sham-treated cohorts to isolate compound-specific effects from procedural stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.